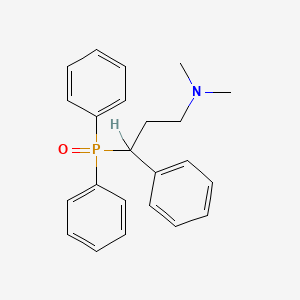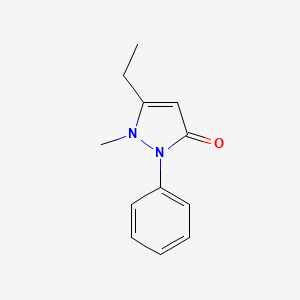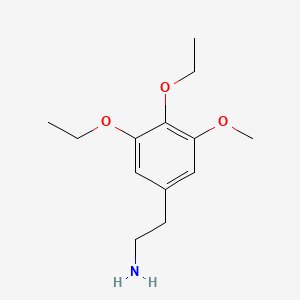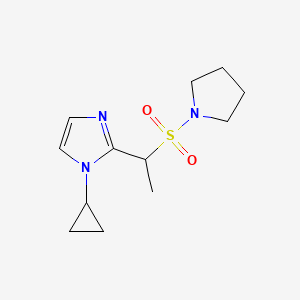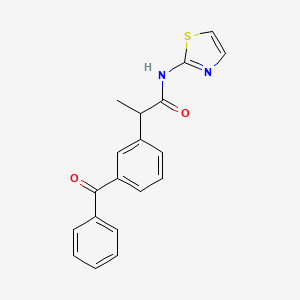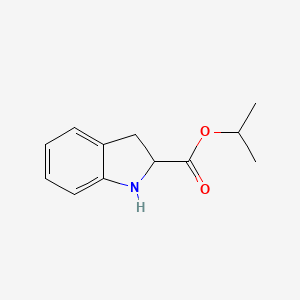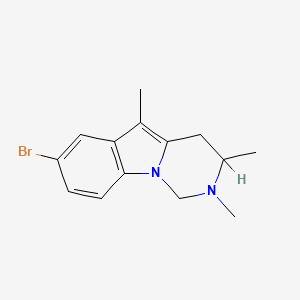
2-Nitroso-3-(propan-2-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Nitroso-3-(propan-2-yl)phenol is an organic compound characterized by the presence of a nitroso group (-NO) attached to a phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitroso-3-(propan-2-yl)phenol can be achieved through several methods:
Reduction of Nitro Compounds: One common method involves the reduction of nitro compounds to nitroso compounds. This can be done using reducing agents such as iron powder in the presence of hydrochloric acid.
Oxidation of Amino Compounds: Another method involves the oxidation of amino compounds to nitroso compounds using oxidizing agents like sodium nitrite in acidic conditions.
Direct Nitrosation: Direct nitrosation of phenolic compounds using nitrosyl chloride (NOCl) or nitrosyl sulfuric acid (NOHSO4) can also yield nitroso derivatives.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using the above-mentioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Nitroso-3-(propan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The nitroso group can be further oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amino compounds.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include iron powder and hydrochloric acid, or sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenolic compounds.
Wissenschaftliche Forschungsanwendungen
2-Nitroso-3-(propan-2-yl)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic reagent.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Nitroso-3-(propan-2-yl)phenol involves its interaction with various molecular targets. The nitroso group can participate in redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, including antimicrobial and anticancer activities.
Vergleich Mit ähnlichen Verbindungen
2-Nitroso-3-(propan-2-yl)phenol can be compared with other nitroso compounds, such as:
2-Nitrosophenol: Similar structure but lacks the propan-2-yl group.
4-Nitrosophenol: Similar structure but with the nitroso group in the para position.
2-Nitroso-1-naphthol: Similar nitroso group but attached to a naphthol ring.
Uniqueness
The presence of the propan-2-yl group in this compound imparts unique chemical properties, such as increased steric hindrance and altered reactivity, making it distinct from other nitroso compounds.
Eigenschaften
CAS-Nummer |
75775-41-6 |
|---|---|
Molekularformel |
C9H11NO2 |
Molekulargewicht |
165.19 g/mol |
IUPAC-Name |
2-nitroso-3-propan-2-ylphenol |
InChI |
InChI=1S/C9H11NO2/c1-6(2)7-4-3-5-8(11)9(7)10-12/h3-6,11H,1-2H3 |
InChI-Schlüssel |
UARALVGEUYJOJB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(C(=CC=C1)O)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


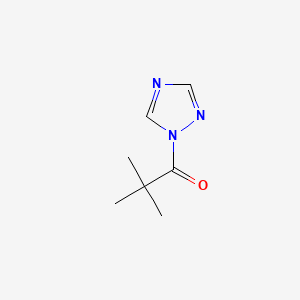

![5-Ethyl 2-methyl 4-isopropyl-3-methyl-6H-thieno[2,3-b]pyrrole-2,5-dicarboxylate](/img/structure/B13945292.png)
![1H-Pyrimido[4,5-f][1,2,4]triazepine](/img/structure/B13945293.png)
